

# Pathophysiology of Hawkinsinuria in Infants: A Technical Guide

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## Executive Summary

**Hawkinsinuria** is a rare, autosomal dominant metabolic disorder affecting the tyrosine catabolism pathway. It is caused by a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This guide provides an in-depth analysis of the pathophysiology of **Hawkinsinuria** in infants, a critical period when the clinical manifestations are most severe. The characteristic features include metabolic acidosis, failure to thrive, and the excretion of the pathognomonic metabolite, **hawkinsin**. These symptoms typically present upon weaning from breast milk and transitioning to formula feeding. [1][2] This document outlines the molecular basis of the disease, the biochemical consequences of the enzymatic defect, and detailed methodologies for diagnostic and research applications.

## Molecular and Genetic Basis

**Hawkinsinuria** is caused by mutations in the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene, located on chromosome 12q24.[3] The inheritance pattern is autosomal dominant, which is unusual for an inborn error of metabolism, as most are recessive.[3] This means that a single copy of the mutated gene is sufficient to cause the disorder.[4]

The most commonly reported mutation is a heterozygous missense mutation, p.Ala33Thr (A33T).[5][6] Other mutations, such as p.Asn241Ser, have also been identified.[7] These

mutations result in a structurally altered HPPD enzyme. While tyrosinemia type III, an autosomal recessive disorder, is caused by a deficiency in HPPD activity, **Hawkinsinuria** is believed to result from a gain-of-function or, more accurately, an uncoupled turnover of the enzyme.[3][7] The mutated enzyme can initiate the catalytic process on its substrate, 4-hydroxyphenylpyruvate, but fails to complete the final rearrangement step to form homogentisate.[3]

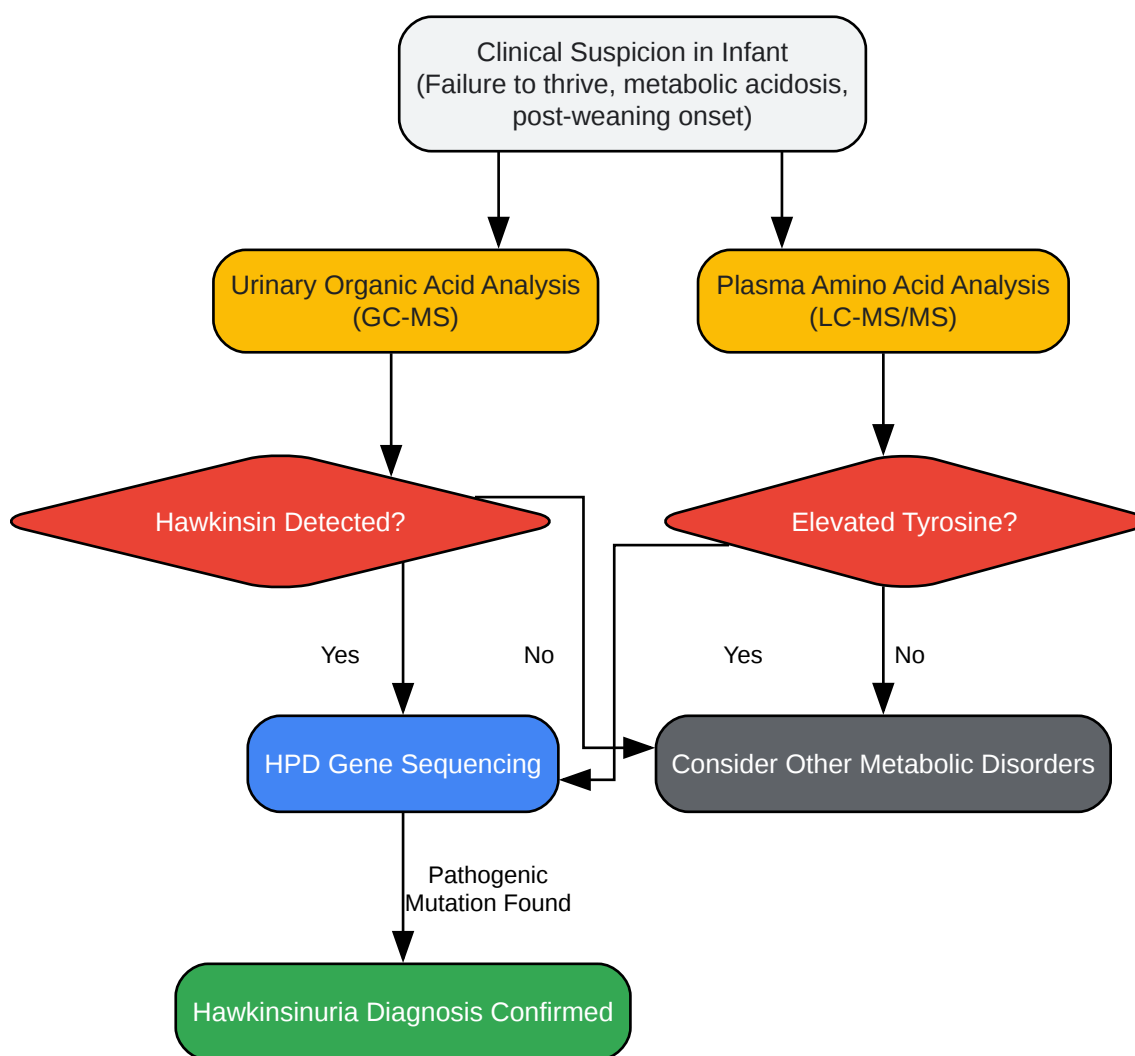
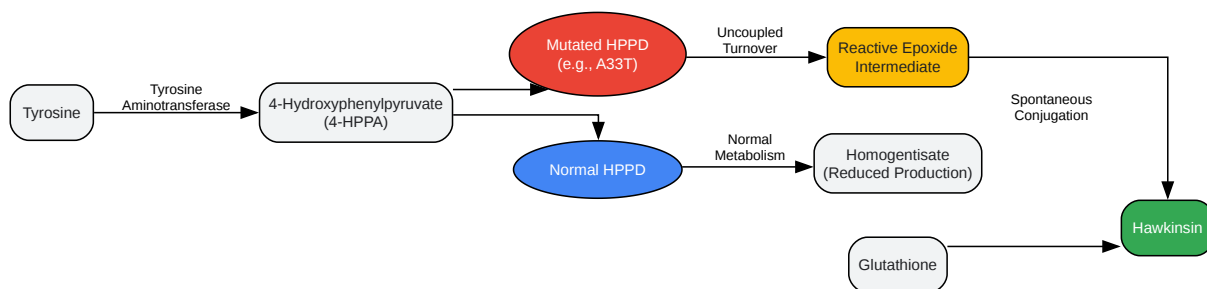
## Biochemical Pathophysiology

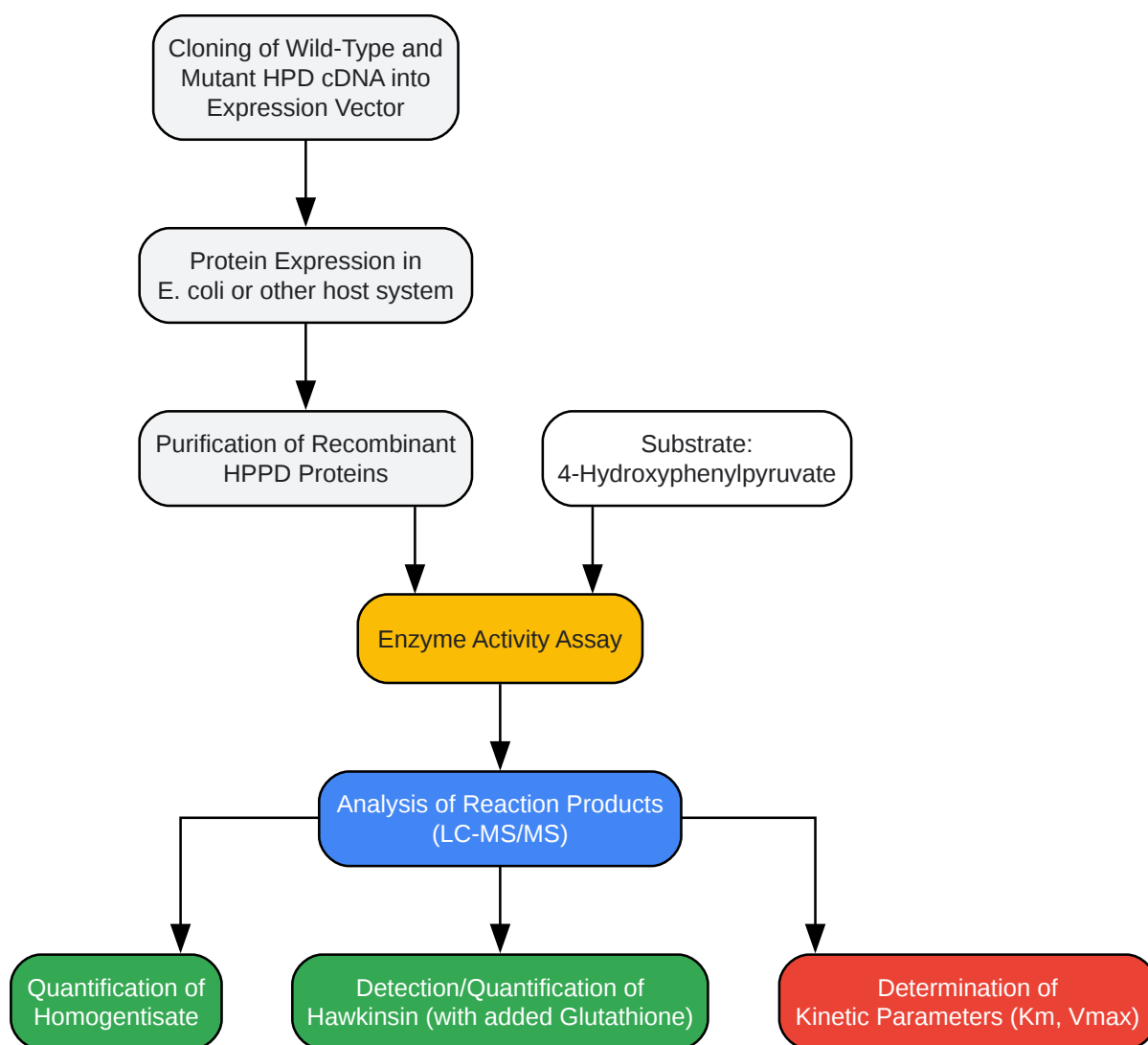
The core of **Hawkinsinuria**'s pathophysiology lies in the aberrant function of the mutated HPPD enzyme. In the normal tyrosine catabolism pathway, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPPA) to homogentisate.[5] This is a complex reaction involving decarboxylation, hydroxylation, and a 1,2-shift of the acetyl side chain.

In **Hawkinsinuria**, the mutated HPPD enzyme is thought to generate a highly reactive epoxide intermediate from 4-HPPA but is unable to efficiently convert it to homogentisate.[3] This unstable intermediate is then released from the enzyme's active site and detoxified by conjugation with glutathione, a major intracellular antioxidant.[8] This reaction forms the unique and diagnostic metabolite, (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid, also known as **hawkinsin**. [5][8]

The clinical manifestations in infants are directly linked to this biochemical defect. The increased protein load from formula milk compared to breast milk leads to a higher flux through the tyrosine catabolism pathway, overwhelming the mutated HPPD enzyme and leading to a surge in the production of the reactive intermediate and subsequent **hawkinsin** formation.[6] The resulting metabolic acidosis is a key feature in affected infants.[1] The precise mechanism for the acidosis is not fully elucidated but is likely related to the accumulation of acidic metabolites and the depletion of glutathione.

The following diagram illustrates the proposed metabolic pathway in **Hawkinsinuria**:





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